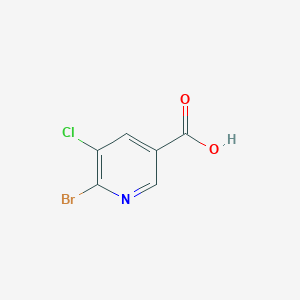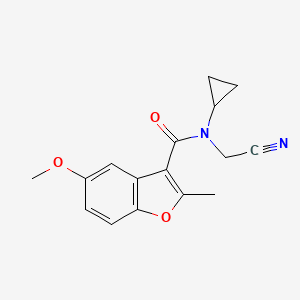
2-(5-Ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-Ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule that contains a thiophene ring and a quinoline ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aromatic compounds like these are often used in the development of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiophene and quinoline rings in separate reactions, followed by their coupling . The exact methods would depend on the specific substituents and the desired stereochemistry .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and quinoline rings, both of which are aromatic and contribute to the compound’s stability . The ethyl group on the thiophene ring and the carboxylic acid group on the quinoline ring would provide sites for further reactions .Chemical Reactions Analysis
As an aromatic compound, “this compound” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The carboxylic acid group could participate in reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromatic rings and functional groups. For example, it would likely be insoluble in water due to its large size and the presence of nonpolar groups .Aplicaciones Científicas De Investigación
2-(5-Ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid has been studied extensively in the field of scientific research due to its unique chemical structure. It has been used in various studies to investigate its chemical, biochemical, and physiological properties. It has been used in studies to investigate its antioxidant activity, its ability to scavenge free radicals, and its potential to act as an anti-inflammatory agent. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Mecanismo De Acción
Target of Action
Thiophene derivatives have been reported to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets involved in these processes.
Result of Action
Thiophene derivatives have been reported to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities . This suggests that the compound may have similar effects at the molecular and cellular level.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid is a useful compound for laboratory experiments due to its unique chemical structure. It is relatively easy to synthesize and can be used in a variety of studies. Additionally, it has been demonstrated to have antioxidant activity, scavenge free radicals, and act as an anti-inflammatory agent. However, there are some limitations to its use in laboratory experiments. It is not very stable in aqueous solutions and can degrade over time. Additionally, it is not very soluble in water, making it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for 2-(5-Ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid research. Further studies are needed to investigate its potential biochemical and physiological effects in vivo. Additionally, further studies are needed to investigate its potential therapeutic applications. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to investigate its potential synergistic effects with other compounds. Finally, further research is needed to investigate its potential toxicity and safety profile.
Métodos De Síntesis
2-(5-Ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid can be synthesized through the condensation reaction of 5-ethylthiophene-2-carboxylic acid and 7,8-dimethylquinoline-4-carboxylic acid. This reaction is catalyzed by anhydrous sodium acetate and a catalytic amount of acetic anhydride. The reaction is then heated at temperatures between 80-90°C for one hour to yield the desired product. The purity of the compound can be determined by thin-layer chromatography.
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-4-12-6-8-16(22-12)15-9-14(18(20)21)13-7-5-10(2)11(3)17(13)19-15/h5-9H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTBYOFYMDCFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2787574.png)
![2-(Benzylthio)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2787575.png)
![4-[4-(4-Chlorophenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2787578.png)


![1-[2-(Dimethoxymethyl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2787583.png)
![tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2787584.png)
![methyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}carbamate](/img/structure/B2787585.png)




![7-Fluoro-3-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2787593.png)